molecular formula C19H20N4O2 B11963436 N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine

N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine

Cat. No.: B11963436
M. Wt: 336.4 g/mol
InChI Key: BEAQJIZBMQSFLV-HOGMWEGNSA-N
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Description

N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine is a complex organic compound that features a nitrophenyl group, a propenylidene linkage, and a piperazinamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with 4-phenylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazinamine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Nitrophenyl)-4-phenyl-1-piperazinamine
  • N-(3-Nitrophenyl)-4-phenyl-1-piperazinamine
  • N-(4-Nitrophenyl)-4-phenyl-1-piperazinamine

Uniqueness

N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine is unique due to its specific structural features, such as the propenylidene linkage and the position of the nitro group.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

(E,E)-3-(2-nitrophenyl)-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine

InChI

InChI=1S/C19H20N4O2/c24-23(25)19-11-5-4-7-17(19)8-6-12-20-22-15-13-21(14-16-22)18-9-2-1-3-10-18/h1-12H,13-16H2/b8-6+,20-12+

InChI Key

BEAQJIZBMQSFLV-HOGMWEGNSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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